3-(1,3-Oxazol-2-yl)oxetan-3-amine
Description
3-(1,3-Oxazol-2-yl)oxetan-3-amine is a heterocyclic compound featuring an oxetane ring substituted with an oxazole moiety at the 3-position, along with an amine group. Its molecular formula is C₆H₇N₃O (free base), with a molecular weight of 153.14 g/mol.
Structural studies highlight its role in forming thrombin-inhibitor complexes, as evidenced by X-ray crystallography data (PDB: 6ymp) .
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-(1,3-oxazol-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C6H8N2O2/c7-6(3-9-4-6)5-8-1-2-10-5/h1-2H,3-4,7H2 |
InChI Key |
DJGSYMJWDALRHS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=NC=CO2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis Route A: From Oxetan-3-amine and Oxazoline Precursors
A practical approach involves starting from oxetan-3-amine and coupling it with oxazoline-containing acyl chlorides or carboxylic acid derivatives:
This method leverages the nucleophilicity of the oxetan-3-amine and the electrophilicity of acyl chlorides derived from oxazoline precursors.
Synthesis Route B: Intramolecular Cyclization via Williamson Etherification
Starting from a diol precursor containing both the oxazoline moiety and an amino-functionalized side chain, the oxetane ring can be formed by intramolecular cyclization:
This route benefits from stereochemical control and modular functional group transformations.
Synthesis Route C: Nucleophilic Ring-Opening of Oxetanes
Oxetane rings can be opened by nucleophiles such as amines or azides to install the amino group, followed by ring closure to form the oxazoline ring:
This method is advantageous for its mild conditions and high selectivity.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Amide coupling with oxetan-3-amine | Direct coupling, simple reagents | High yield, straightforward | Requires oxazoline acyl chloride |
| Intramolecular cyclization (Williamson etherification) | Stereoselective ring formation from diols | Good stereochemical control | Multi-step synthesis of precursors |
| Nucleophilic ring-opening with isothiocyanates | Mild conditions, catalytic, one-pot possible | High selectivity, functional group tolerance | May require optimization for ring closure |
Research Findings and Notes
The stereochemistry at the 3-position of the oxetane ring is critical for biological activity and can be controlled by choice of cyclization conditions and nucleophilic substitution steps.
Functionalization of the oxetane ring with amino and oxazoline groups enhances molecular rigidity and can improve pharmacokinetic properties in drug candidates.
The use of oxetan-3-one as a versatile intermediate allows access to various 3-substituted oxetanes, including amino derivatives, facilitating modular synthesis strategies.
Catalytic methods for oxazoline formation via oxetane ring-opening demonstrate mild and efficient routes that can be adapted for complex molecule synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-2-yl)oxetan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-(1,3-Oxazol-2-yl)oxetan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(1,3-Oxazol-2-yl)oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to participate in diverse biochemical pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Differences and Implications
Heterocyclic Substituents: Oxazole (target compound): Enhances aromaticity and hydrogen-bonding capacity, critical for protein-ligand interactions in thrombin binding . Isoxazole (tert-butyl derivative): The tert-butyl group introduces steric bulk, which may enhance target selectivity but reduce metabolic stability .
Ring Systems: The oxetane ring in the target compound offers rigidity and polarity, improving solubility compared to larger rings (e.g., cyclohexane) .
Biological Activity :
- The target compound and its tert-butyl isoxazole analogue both inhibit thrombin, but their binding affinities likely differ due to substituent effects. The oxazole’s planar structure may facilitate π-π stacking with thrombin’s active site, while the isoxazole’s tert-butyl group could occupy hydrophobic pockets .
- Sulfonamide derivatives (e.g., Example 185) target kinases rather than thrombin, underscoring the impact of functional groups on target specificity .
Biological Activity
3-(1,3-Oxazol-2-yl)oxetan-3-amine is a compound that has attracted considerable interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structural features, including an oxazole ring and an oxetane moiety. These structural elements contribute to its diverse biological activities. The compound has a molecular formula of and a molecular weight of approximately 139.15 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, which modulates their activity. This mechanism underpins its potential as an enzyme inhibitor and highlights its role in biochemical pathways related to disease processes.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown cytotoxic activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A2780 (Ovarian carcinoma) | 4.47 - 52.8 | Induces cell cycle arrest at G2/M phase |
| MCF-7 (Breast cancer) | Not specified | Inhibits tubulin polymerization |
These findings suggest that the compound may interfere with microtubule dynamics, a critical process in cell division and cancer progression .
Enzyme Inhibition
The compound has been studied for its potential role as an enzyme inhibitor. Preliminary research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers.
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of various oxazole derivatives on human cancer cell lines. The results indicated that specific derivatives showed significant antiproliferative activity, particularly against resistant cancer cell lines .
- Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition capabilities of this compound. The study highlighted its potential to modulate enzymatic activity involved in key biochemical pathways, suggesting implications for drug development.
Comparative Analysis with Similar Compounds
When comparing this compound with similar compounds such as oxazoline and azetidine derivatives, it is evident that the unique fused ring structure of this compound imparts distinct chemical and biological properties that are not present in its analogs:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| This compound | Oxazole + Oxetane | Anticancer, Enzyme Inhibitor |
| Oxazoline | Lacks oxetane ring | Limited biological activity |
| Azetidine | Four-membered ring | Varies significantly in reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
